6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, also known as PF-04447943, is a selective inhibitor of the cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase-9A (PDE9A) enzyme. [, , , ] This compound plays a crucial role in scientific research by modulating cGMP signaling pathways, primarily within the central nervous system. [] Its high selectivity for PDE9A distinguishes it as a valuable tool for investigating the specific functions of this enzyme in various biological processes. [, ]
The synthesis of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) was achieved through a combination of structure-based drug design (SBDD) and parallel synthetic chemistry. [, ] This approach aimed to optimize the molecule's interactions with the PDE9A catalytic site while enhancing selectivity against other PDE family members, particularly PDE1C. [, ] Specific details regarding the synthetic route, intermediates, and reaction conditions remain undisclosed in the provided literature.
Although detailed structural data is not explicitly presented in the provided papers, the molecular structure of PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) is characterized by a pyrazolo[3,4-d]pyrimidin-4-one core. [, ] This scaffold is substituted with a complex side chain featuring a (3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl moiety linked to the 6-position of the core. Additionally, a tetrahydro-2H-pyran-4-yl group is attached to the 1-position of the pyrazolopyrimidinone ring system. [, ] The specific spatial arrangement of these substituents contributes to the molecule's binding affinity and selectivity for PDE9A. []
Detailed analysis of chemical reactions involving PF-04447943 is limited in the provided research articles. The focus remains primarily on its biological activity as a PDE9A inhibitor and its effects on downstream signaling pathways. [, , ] Further studies exploring the molecule's reactivity, stability, and potential metabolic transformations would be valuable for a comprehensive understanding of its chemical behavior.
PF-04447943 exerts its biological effects by selectively inhibiting the PDE9A enzyme. [, , , ] PDE9A is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various cellular processes, including synaptic plasticity, neurotransmission, and smooth muscle relaxation. [, ] By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, thereby enhancing signaling cascades downstream of cGMP-dependent protein kinases. [, ] This mechanism of action underlies the compound's potential therapeutic benefits in conditions associated with impaired cGMP signaling, such as Alzheimer's disease, sickle cell disease, and ulcerative colitis. [, , , , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2